molecular formula C6H9NO3S B1442123 2,5-Dimethylfuran-3-sulfonamide CAS No. 858248-39-2

2,5-Dimethylfuran-3-sulfonamide

Cat. No.: B1442123
CAS No.: 858248-39-2
M. Wt: 175.21 g/mol
InChI Key: SGKVBVKVYUQAGA-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-sulfonamide is a useful research compound. Its molecular formula is C6H9NO3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Genotoxic Effects in Food Flavorings

2,5-Dimethylfuran (DMF) has been studied for its genotoxic effects, particularly in the context of its use as a food flavoring. A study utilized V79 cells, both standard and those transfected with human metabolizing enzymes, to assess DNA damage induced by DMF. This research found that DMF causes DNA damage in a concentration-dependent manner, highlighting potential genotoxic risks associated with its use in food processing and flavorings (Huffman et al., 2016).

Conversion of Monosaccharides into High-Yield 2,5-DMF

Another application of 2,5-dimethylfuran-3-sulfonamide in scientific research involves the conversion of monosaccharides to 2,5-DMF. A study demonstrated a one-pot conversion of fructose and glucose into high-yield 2,5-DMF using a multifunctional catalyst. This process highlights the potential of 2,5-DMF as a biofuel or chemical intermediate, showcasing an efficient method for transforming renewable resources into valuable chemicals (Insyani et al., 2017).

Sulfonamide Derivatives in Medicinal Chemistry

The synthesis and study of sulfonamide derivatives have been significant in medicinal chemistry. Sulfonamides, including this compound, have been incorporated into various studies due to their relevance in pharmaceutical and biological activities. Research on molecular conformation and tautomeric forms of sulfonamide derivatives is directly related to their pharmacological activities, indicating the importance of these compounds in drug development (Erturk et al., 2016).

Anticancer and Antiviral Activities

Sulfonamides have shown substantial antitumor activity both in vitro and in vivo. They possess a variety of mechanisms for their antitumor action, including carbonic anhydrase inhibition and disruption of microtubule assembly. Some sulfonamide derivatives are undergoing clinical trials, highlighting their potential as effective treatments for different types of cancer. Additionally, sulfonamides have demonstrated remarkable antiviral activity, with some derivatives being synthesized and evaluated for enhanced activity against drug-resistant viruses (Scozzafava et al., 2003).

Environmental and Biofuel Applications

2,5-DMF has been evaluated for its potential as a biofuel additive to improve the burning characteristics and efficiency of traditional fuels. Research on the laminar burning characteristics of 2,5-DMF and iso-octane blends has shown that DMF can enhance flame speeds and reduce emissions, suggesting its viability as an eco-friendly biofuel component (Wu et al., 2012).

Properties

IUPAC Name

2,5-dimethylfuran-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKVBVKVYUQAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.